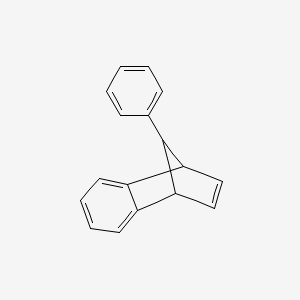
1,4-Methanonaphthalene, 1,4-dihydro-9-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydro-9-phenyl-1,4-methanonaphthalene is an organic compound with the molecular formula C17H14 It is a derivative of naphthalene, where a phenyl group is attached to the ninth position of the naphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dihydro-9-phenyl-1,4-methanonaphthalene can be synthesized through several synthetic routes. One common method involves the Diels-Alder reaction between a phenyl-substituted diene and a suitable dienophile. The reaction typically requires elevated temperatures and may be catalyzed by Lewis acids to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of 1,4-Dihydro-9-phenyl-1,4-methanonaphthalene often involves optimizing the Diels-Alder reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dihydro-9-phenyl-1,4-methanonaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dihydro-9-phenyl-1,4-methanonaphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Dihydro-9-phenyl-1,4-methanonaphthalene involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context of its application. For example, in medicinal chemistry, its derivatives may interact with enzymes or receptors to exert their effects. The compound’s unique structure allows it to participate in specific chemical reactions, influencing its behavior and reactivity.
Vergleich Mit ähnlichen Verbindungen
1,4-Dihydro-9-phenyl-1,4-methanonaphthalene can be compared with other similar compounds, such as:
1,4-Dihydro-1,4-methanonaphthalene: Lacks the phenyl group, resulting in different chemical properties and reactivity.
1,4-Dihydro-9-methyl-1,4-methanonaphthalene: The presence of a methyl group instead of a phenyl group alters its chemical behavior.
1,4-Dihydro-9-ethyl-1,4-methanonaphthalene: Similar to the methyl derivative but with an ethyl group, leading to further differences in reactivity and applications.
The uniqueness of 1,4-Dihydro-9-phenyl-1,4-methanonaphthalene lies in its phenyl substitution, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C17H14 |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
11-phenyltricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C17H14/c1-2-6-12(7-3-1)17-15-10-11-16(17)14-9-5-4-8-13(14)15/h1-11,15-17H |
InChI-Schlüssel |
ZGRKXSIDOZINMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3C=CC2C4=CC=CC=C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzamide](/img/structure/B13815561.png)
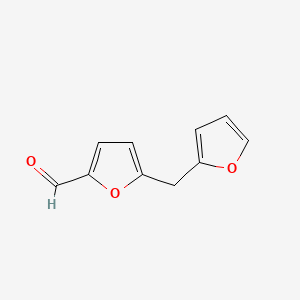
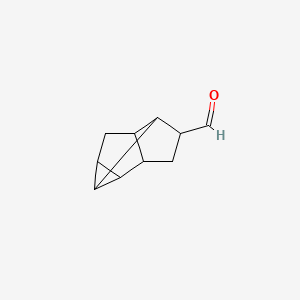

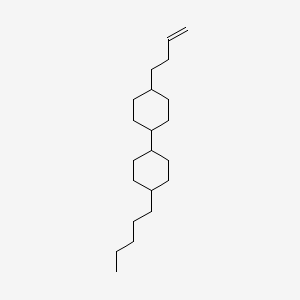
![[4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine](/img/structure/B13815588.png)
![1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene 2,3-dioxide](/img/structure/B13815591.png)

![4-[5-Chloro-2-[2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B13815608.png)


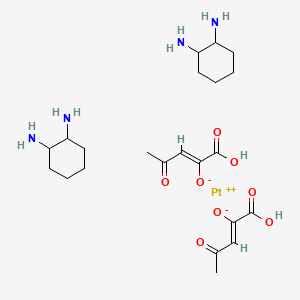
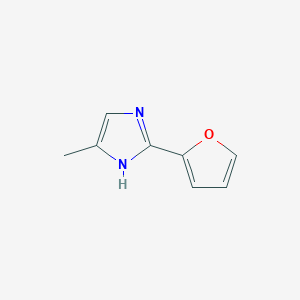
![Cyclo(l-homocysteinyl-N-methyl-L-phenylalanyl-L-tyrosyl-D-tryptophyl-L-Lysyl-L-valyl),(1(R)1')-thioether with3-[(2-mercaptoacetyl)amino]-L-alanyl-L-Lysyl-l-cysteinyl-l-lysinamide](/img/structure/B13815644.png)
